N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole ring, a cyclopentaneamido group, and a benzofuran carboxamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzodioxole ring through a cyclization reactionThe cyclopentaneamido group is then added through an amide bond formation reaction, often using reagents like thionyl chloride (SOCl2) and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or benzofuran rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the selective killing of these cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another amuvatinib derivative with similar anticancer properties.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Known for its COX inhibitory activity.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzodioxole ring, a cyclopentaneamido group, and a benzofuran carboxamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(13-5-1-2-6-13)24-19-15-7-3-4-8-16(15)29-20(19)22(26)23-14-9-10-17-18(11-14)28-12-27-17/h3-4,7-11,13H,1-2,5-6,12H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPTFZULBMGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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